2-Hydrazinylthiazolo[4,5-c]pyridine
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Overview
Description
2-Hydrazinylthiazolo[4,5-c]pyridine is a heterocyclic compound that combines the structural features of thiazole and pyridine rings.
Mechanism of Action
Target of Action
The primary target of 2-Hydrazinylthiazolo[4,5-c]pyridine, also known as [1,3]thiazolo[4,5-c]pyridin-2-ylhydrazine, is Mycobacterium tuberculosis (Mtb) . This compound has been synthesized to discover novel chemotherapeutic agents for Mtb .
Mode of Action
The compound interacts with its target, Mtb, by binding with the KasA protein of Mtb . The active compounds showed a strong binding score (−5.27 to −6.23 kcal mol −1), indicating a high affinity for the target .
Pharmacokinetics
The drug-likeness of pyridine appended 2-hydrazinylthiazolo derivatives was validated using the lipinski and veber rules , suggesting favorable pharmacokinetic properties.
Result of Action
The result of the action of this compound is the inhibition of Mtb growth. In vitro antimycobacterial studies have shown that certain derivatives of this compound have exhibited good antimycobacterial activity against Mtb, an H37Rv strain, with the minimum inhibitory concentration in the range of 6.40–7.14 μM .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydrazinylthiazolo[4,5-c]pyridine typically involves the Hantzsch thiazole synthesis methodology. This method includes the cyclization of appropriate thioamides with hydrazine derivatives under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and requires heating to facilitate the cyclization process.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 2-Hydrazinylthiazolo[4,5-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced hydrazinyl derivatives.
Substitution: Formation of substituted thiazolo[4,5-c]pyridine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored as a potential chemotherapeutic agent against Mycobacterium tuberculosis.
Comparison with Similar Compounds
- 2-Hydrazinylthiazole
- 2-Hydrazinylpyridine
- Thiazolo[4,5-c]pyridine derivatives
Comparison: 2-Hydrazinylthiazolo[4,5-c]pyridine stands out due to its unique combination of thiazole and pyridine rings, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits enhanced antimycobacterial activity and better drug-likeness as validated by Lipinski and Veber rules . The presence of the hydrazinyl group further enhances its reactivity and potential for chemical modifications .
Properties
IUPAC Name |
[1,3]thiazolo[4,5-c]pyridin-2-ylhydrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4S/c7-10-6-9-4-3-8-2-1-5(4)11-6/h1-3H,7H2,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UURRSHHHLAFOIP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1SC(=N2)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30618859 |
Source
|
Record name | 2-Hydrazinyl[1,3]thiazolo[4,5-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30618859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65128-68-9 |
Source
|
Record name | 2-Hydrazinylthiazolo[4,5-c]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65128-68-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hydrazinyl[1,3]thiazolo[4,5-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30618859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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